molecular formula C16H12Cl3N3O2 B3126786 Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate CAS No. 337920-66-8

Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate

Cat. No.: B3126786
CAS No.: 337920-66-8
M. Wt: 384.6 g/mol
InChI Key: MNWVBCFNPXOAIH-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate is a useful research compound. Its molecular formula is C16H12Cl3N3O2 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties of Benzimidazole Derivatives

Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate is a compound that falls within the broader category of benzimidazole derivatives, known for their varied chemistry and significant properties. Research has extensively covered the chemistry of compounds containing benzimidazole structures, focusing on their preparation, properties, and complex formation. These compounds exhibit notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, making them of interest in various scientific applications. The review of such compounds has identified areas lacking in-depth investigation, suggesting potential research opportunities in exploring unknown analogues of benzimidazole derivatives (Boča, Jameson, & Linert, 2011).

Biological Applications and Toxicity Considerations

While not directly related to this compound, the study of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, highlights the importance of understanding the toxicity and environmental impact of chemical compounds used in industrial and scientific applications. These studies emphasize the need for comprehensive toxicity assessments to ensure the safe and environmentally responsible use of such compounds (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Anticancer Potential of Benzimidazole Hybrids

Benzimidazole derivatives, such as this compound, have been explored for their anticancer potential. The review of benzimidazole hybrids for anticancer activity has shown promising results, indicating that these compounds can act through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin interaction. Such research underscores the therapeutic potential of benzimidazole derivatives in cancer treatment, warranting further investigation into their efficacy and mechanisms of action (Akhtar et al., 2019).

Properties

IUPAC Name

ethyl 2-[5,6-dichloro-2-(2-chloropyridin-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3O2/c1-2-24-14(23)8-22-13-7-11(18)10(17)6-12(13)21-16(22)9-4-3-5-20-15(9)19/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWVBCFNPXOAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate
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Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate
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Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate
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Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate
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Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate
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Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate

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